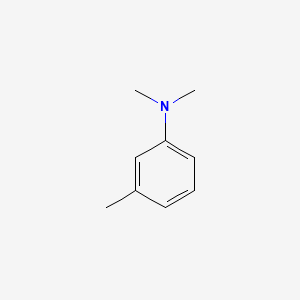

N,N-Dimethyl-m-toluidine

Description

Significance of N,N-Dialkylated Toluidines in Organic and Polymer Chemistry Research

Within the broader class of tertiary aromatic amines, N,N-dialkylated toluidines are of particular importance. These molecules, which feature a toluene (B28343) backbone with a dialkylamino substituent, serve as crucial intermediates and accelerators in various chemical processes. cdnsciencepub.com For instance, N,N-dimethyl-p-toluidine is widely used as a polymerization catalyst for materials like polyesters, acrylates, and epoxy resins. guidechem.comatamanchemicals.comrsc.org The position of the methyl group on the toluene ring (ortho, meta, or para) significantly influences the compound's reactivity and physical properties, leading to distinct applications for each isomer. sigmaaldrich.com

Scope of Academic Inquiry into N,N-Dimethyl-m-toluidine

The academic inquiry into this compound focuses on its utility as a building block in the synthesis of more complex molecules. chemicalbook.comchemdad.comcookechem.com Research has explored its role in facilitating various chemical reactions and its potential as a precursor for the synthesis of specialized chemical entities. chemdad.comacs.org Its distinct structure, with the methyl group at the meta position, offers a unique steric and electronic environment compared to its ortho and para isomers, making it a subject of interest for comparative studies in reaction kinetics and mechanisms.

Chemical and Physical Properties of this compound

This compound is a clear, colorless to light yellow liquid with a characteristic aromatic odor. chemicalbook.comchemdad.comnih.gov It tends to darken upon exposure to air. chemdad.comnoaa.gov This compound is insoluble in water and has a density slightly less than water, causing it to float. chemicalbook.comnih.govnoaa.gov

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 121-72-2 | chemicalbook.comscbt.comfishersci.ca |

| Molecular Formula | C9H13N | nih.govscbt.comfishersci.ca |

| Molecular Weight | 135.21 g/mol | scbt.comfishersci.casigmaaldrich.com |

| Appearance | Clear colorless to light yellow liquid | chemicalbook.comchemdad.comtcichemicals.com |

| Odor | Aromatic | chemicalbook.comchemdad.comnih.gov |

| Melting Point | -15 °C | chemdad.comvwr.comfishersci.ca |

| Boiling Point | 212-215 °C | chemicalbook.comsigmaaldrich.comfishersci.ca |

| Density | 0.93 g/mL at 25 °C | chemicalbook.comsigmaaldrich.comchemicalbook.com |

| Flash Point | 85 °C (185 °F) | sigmaaldrich.comtcichemicals.comvwr.com |

| Refractive Index | 1.55 at 20 °C | chemicalbook.comsigmaaldrich.comtcichemicals.com |

| Solubility in Water | Insoluble | chemicalbook.comchemdad.comnih.gov |

Synthesis and Reactivity

The synthesis of N,N-dialkylated arylamines, including this compound, can be achieved through various methods. One common approach involves the N,N-dialkylation of the corresponding primary aromatic amine. cdnsciencepub.com For instance, reacting p-toluidine (B81030) with methanol (B129727) in the presence of a catalyst can produce N,N-dimethyl-p-toluidine. chemicalbook.com Another versatile method involves the use of Grignard reagents with N,N-bis(benzotriazolylmethyl)arylamines to yield N,N-dialkylarylamines. cdnsciencepub.com

In terms of reactivity, this compound behaves as a typical tertiary aromatic amine. It can neutralize acids in exothermic reactions to form salts and water. chemicalbook.comnoaa.gov It may be incompatible with strong oxidizing agents, isocyanates, halogenated organic compounds, peroxides, phenols, epoxides, anhydrides, and acid halides. chemicalbook.comnoaa.gov

Applications in Research

This compound is primarily utilized in chemical synthesis studies as a building block for more complex organic compounds. chemicalbook.comchemdad.comcookechem.comsigmaaldrich.com Its structural features make it a valuable intermediate in the preparation of various target molecules. For example, it has been used in the synthesis of inhibitors for Bruton's tyrosine kinase (BTK), a significant target in pharmaceutical research. chemdad.comcookechem.com The kinetics of its acid-catalyzed condensation with formaldehyde (B43269) has also been a subject of study, highlighting its role in understanding reaction mechanisms. acs.org

While its para-isomer, N,N-dimethyl-p-toluidine, is more commonly cited as an accelerator in the polymerization of acrylic resins and as a component in dental cements and adhesives, the meta-isomer's applications are more specialized within synthetic organic chemistry. guidechem.comatamanchemicals.comrsc.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

N,N,3-trimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-8-5-4-6-9(7-8)10(2)3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWOMTHDOJCARBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Record name | N,N-DIMETHYL-M-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17429 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9051618 | |

| Record name | N,N,3-Trimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N,n-dimethyl-m-toluidine appears as a clear colorless liquid with an aromatic odor. Density 0.932 g / cm3 (Lancaster) and insoluble in water. Hence floats on water. Toxic by skin absorption and inhalation. May release toxic vapors when burned., Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | N,N-DIMETHYL-M-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17429 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-Dimethyl-m-toluidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20855 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.58 [mmHg] | |

| Record name | N,N-Dimethyl-m-toluidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20855 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

121-72-2 | |

| Record name | N,N-DIMETHYL-M-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17429 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl-m-toluidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-m-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-m-toluidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1788 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N,N,3-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N,3-Trimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyl-m-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.087 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYL-M-TOLUIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P0Q446WN3F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of N,n Dimethyl M Toluidine Reactivity

Mechanisms of Polymerization Initiation and Acceleration

Free radical polymerization is a chain reaction process involving initiation, propagation, and termination steps. noaa.gov The initiation phase, which creates the initial radical species, is the critical first step. noaa.gov Aromatic tertiary amines like N,N-Dimethyl-m-toluidine are highly effective in initiating or accelerating this process, particularly at ambient temperatures where thermal initiators are slow to decompose.

One mechanism of initiation is photoinitiation, where the aromatic amine itself can act as a photoinitiator upon exposure to light, leading to the formation of radicals that can initiate the polymerization of monomers like acrylonitrile (B1666552). The polarity of the medium can significantly influence the speed of such photo-polymerization.

More commonly, this compound functions as part of a two-component or redox initiation system. In this capacity, it is not the sole initiator but an accelerator or co-initiator that dramatically increases the rate of radical production from another compound, typically an organic peroxide.

The most significant industrial application of this compound is as an accelerator for the curing of resins like polyesters and acrylates at ambient temperatures. researchgate.net In these systems, an organic peroxide, such as benzoyl peroxide (BPO), serves as the primary initiator, but its thermal decomposition into radicals at room temperature is extremely slow. researchgate.net

This compound accelerates this process through a redox reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the weak peroxide (O-O) bond. This interaction induces the cleavage of the peroxide, generating a benzoyloxy free radical and an amine radical cation. The highly reactive free radical then rapidly initiates the polymerization of vinyl monomers, such as methyl methacrylate (B99206) (MMA). researchgate.net This amine-peroxide system allows for the rapid generation of radicals needed to cure resins and adhesives at room temperature. researchgate.netresearchgate.net The "incompatibility" noted between aromatic amines and peroxides is, in fact, this desired chemical reactivity that drives the initiation process.

The ratio of the amine accelerator to the peroxide initiator is a critical parameter that affects the curing time and the final mechanical properties of the polymer. Studies on acrylic-based systems using the related N,N-dimethyl-p-toluidine (DMPT) and BPO have shown that optimizing this ratio is key to balancing performance and efficiency.

| BPO Content (wt%) | DMPT Content (wt%) | Curing Time at 25°C (min) | Fracture Toughness (K_IC) (MPa·m¹/²) |

|---|---|---|---|

| 1.0 | 0.5 | ~10 | 1.23 |

| 1.5 | 0.75 | ~8 | 1.15 |

| 2.0 | 1.0 | ~6 | 1.08 |

Free Radical Polymerization Initiation Mechanisms

Photoinitiated Polymerization Mechanisms

Aromatic tertiary amines, including isomers of N,N-Dimethyltoluidine, can function as effective photoinitiators, particularly for the polymerization of vinyl monomers like acrylonitrile. The process is highly dependent on the presence of light; for instance, N,N-Dimethyl-p-toluidine, a structural isomer of the meta compound, does not initiate the polymerization of acrylonitrile in the dark. However, under light exposure, the polymerization proceeds rapidly.

The mechanism involves the amine absorbing light, leading to an excited state. This excited molecule can then interact with the monomer to generate free radicals, which initiate the polymerization chain reaction. The efficiency and rate of this photoinitiation process are influenced by several factors. The polarity of the medium plays a significant role, with higher polarity generally leading to faster polymerization speeds. Oxygen can act as an inhibitor in these reactions; an increase in oxygen content leads to a longer induction period and a decrease in the polymerization rate.

Catalytic Role in Specific Resin Curing Systems (e.g., Methacrylates, Polyesters, Acrylates, Epoxy Resins)

This compound and its isomers serve as crucial accelerators or catalysts in the curing of various resin systems at ambient temperatures. Their primary function is to facilitate the decomposition of an organic peroxide initiator, thereby generating the free radicals necessary to start the polymerization process.

Methacrylates and Acrylates : In acrylic-based systems, such as those involving poly(methyl methacrylate) (PMMA) and methyl methacrylate (MMA) monomers, N,N-Dimethyltoluidine is a key component of the redox initiator-accelerator system. nih.gov The hardening process is typically initiated by benzoyl peroxide (BPO). researchgate.net The tertiary amine activates the peroxide through a redox reaction, inducing its decomposition into free radicals that subsequently initiate the polymerization of the acrylic monomers. atamanchemicals.com This system is widely employed in dental cements, bone cements, and industrial adhesives where rapid curing times are essential. certifico.comatamankimya.com

Polyesters : For unsaturated polyester (B1180765) resins, curing at room temperature is generally too slow with an organic peroxide alone. atamankimya.com this compound, often in combination with its para-isomer, is used as an accelerator to speed up the radical formation in a controlled manner. atamankimya.comgoogle.com This allows for the efficient cross-linking of the polyester chains at ambient temperatures. The blend of N,N-dimethyl-p-toluidine and this compound has been found to be a particularly effective promoter for curing these resins at low temperatures (below 20°C). google.com

Epoxy Resins : N,N-Dimethyltoluidine isomers are also utilized as catalysts in the curing of epoxy resins. atamankimya.comiscpl.com In some systems, m-toluidine (B57737) is used to modify curing agents like dicyandiamide, resulting in derivatives with enhanced reactivity that can be stored stably at room temperature when mixed with the epoxy resin. researchgate.net Catalysts in epoxy systems work by accelerating the curing reactions, which can shorten curing times and reduce the required temperature. nih.gov

Kinetic Studies of Polymerization Processes

Kinetic studies provide quantitative insight into the role of this compound and its isomers in polymerization. For the photoinitiated polymerization of acrylonitrile using N,N-dimethyl-p-toluidine, the polymerization speed is reportedly proportional to the 1.62 power of the acrylonitrile concentration and the 0.62 power of the N,N-dimethyl-p-toluidine concentration. atamanchemicals.com

Electrochemical studies on N,N-dimethyl-p-toluidine have investigated the reaction between the parent molecule and its radical cation, which is generated via one-electron oxidation. nih.gov This process is a critical early step in polymerization initiation. In one study, the mechanism was found to involve the dimerization of the radical cations following a rate-determining proton transfer step. nih.gov By using digital simulation to fit voltammetry data, a bimolecular rate constant for this reaction was determined. nih.gov

| Reaction System | Parameter | Value | Reference |

|---|---|---|---|

| Photoinitiated Polymerization of Acrylonitrile | Reaction Order (Acrylonitrile) | 1.62 | atamanchemicals.com |

| Photoinitiated Polymerization of Acrylonitrile | Reaction Order (DMPT) | 0.62 | atamanchemicals.com |

| Dimerization of Electrogenerated Radical Cation in [Py14][NTf2] | Bimolecular Rate Constant | (3.4 ± 1.1) x 102 dm3 mol-1 s-1 | nih.gov |

Oxidative Transformation Pathways and Reaction Kinetics

Manganese(II) Catalyzed Periodate (B1199274) Oxidation Mechanisms

The oxidation of this compound and its analogs by periodate can be significantly catalyzed by Manganese(II) ions. Kinetic and mechanistic studies on the closely related compound N,N-diethyl-m-toluidine (DET) in an acetone-water medium reveal that the reaction is first order with respect to the substrate, the oxidant (periodate), and the Mn(II) catalyst. researchgate.netsphinxsai.com

The proposed mechanism suggests that the catalytic role of Mn(II) involves the formation of a ternary complex, formulated as [(DET)Mn(H₄IO₆)]⁺. sphinxsai.com This complex facilitates the electron transfer process, which is the core of the redox reaction. The reaction is not affected by the presence of free radical scavengers, which rules out the involvement of a free radical pathway. researchgate.netsphinxsai.com The high negative value of the entropy of activation supports a mechanism involving significant solvation effects. sphinxsai.com

Kinetic Modeling of Oxidative Reactions

Kinetic modeling of the oxidative reactions of this compound and its analogs allows for the derivation of rate laws that describe the reaction behavior under various conditions. For the Mn(II)-catalyzed periodate oxidation of N,N-diethyl-m-toluidine, the rate law under pseudo-first-order conditions ([IO₄⁻] >> [DET]) is given by a complex expression that accounts for the concentrations of the reactants, catalyst, and hydrogen ions, as well as the ionic product of water and the dissociation constants of the periodate species and the amine. researchgate.net

For the uncatalyzed periodate oxidation of N,N-dimethyl-p-toluidine in an acetone-water medium, the reaction order has been found to be one with respect to both the oxidant and the substrate. asianpubs.org The rate of this reaction is influenced by the ionic strength and dielectric constant of the medium. asianpubs.org

| Parameter | Value | Unit |

|---|---|---|

| Activation Energy (ΔE) | 24.85 | kJ mol-1 |

| Frequency Factor (A) | 1.25 × 1010 | dm3 mol-1 s-1 |

| Entropy of Activation (ΔS#) | -142.97 | J mol-1 K-1 |

| Gibbs Free Energy of Activation (ΔG#) | 67.53 | kJ mol-1 |

| Enthalpy of Activation (ΔH#) | 22.41 | kJ mol-1 |

Data from reference researchgate.net.

Product Identification from Oxidative Degradation

The identification of products formed during the oxidative degradation of this compound and its analogs is crucial for understanding the reaction pathways.

In the Manganese(II)-catalyzed periodate oxidation of N,N-diethyl-m-toluidine, the main identified reaction product is 4-methyl-1,2-benzoquinone . researchgate.netsphinxsai.com The stoichiometry of this initial reaction involves one mole of the amine reacting with two moles of periodate. researchgate.net

For the uncatalyzed periodate oxidation of the isomer N,N-dimethyl-p-toluidine, the primary oxidation product was identified through IR and NMR studies as N-methyl, 4-methyl, o-benzoquinoneimine . asianpubs.org

These findings indicate that the oxidation occurs on the aromatic ring and can involve the demethylation of the amino group, leading to the formation of quinone or quinoneimine-type structures.

Other Mechanistic Organic Reactions

Formation of Tetrahydroquinolines via Copper(II) Chloride Catalysis

The synthesis of tetrahydroquinoline frameworks can be achieved through a one-pot reaction catalyzed by copper(II) chloride (CuCl₂), involving N-methyl-N-alkylanilines, such as this compound, and vinyl ethers. This process is typically conducted in the presence of an oxidizing agent like t-butylhydroperoxide (TBHP). The reaction proceeds smoothly at room temperature, offering a cost-effective and straightforward method for creating these important structural subunits found in many natural products and pharmaceuticals.

While the precise mechanism is not definitively established, a plausible reaction pathway has been proposed. The reaction is initiated by the CuCl₂-catalyzed oxidation of the N-methyl-N-alkylaniline substrate by TBHP. This oxidation step is thought to generate a key iminium ion intermediate. In the presence of the Lewis acidic CuCl₂, this intermediate is stabilized.

The generated iminium ion then reacts with the vinyl ether, which acts as a nucleophile, to form a cationic intermediate. The final step of the mechanism involves an electrophilic aromatic ring closure, where the aromatic ring of the aniline (B41778) derivative attacks the cationic center. This intramolecular cyclization results in the formation of the 1,4-disubstituted tetrahydroquinoline skeleton.

The efficiency of this reaction is dependent on the specific conditions and substrates used. Research on the related compound N,N-dimethylaniline has shown that optimizing the ratio of reactants and the catalyst loading is crucial for achieving good yields.

Table 1: Optimization of CuCl₂-Catalyzed Tetrahydroquinoline Synthesis from N,N-dimethylaniline and n-butyl vinyl ether

| Entry | CuCl₂ (mol%) | Reactant Ratio (Aniline:Vinyl Ether:TBHP) | Solvent | Yield (%) |

| 1 | 5 | 1:1:1 | None | 40 |

| 2 | 10 | 1:1.2:2 | None | 76 |

| 3 | 15 | 1:1.2:2 | None | 75 |

| 4 | 10 | 1:1.5:2 | None | 65 |

| 5 | 10 | 1:1.2:2.5 | None | 70 |

| 6 | 10 | 1:1.2:2 | CH₃CN | 50 |

| 7 | 10 | 1:1.2:2 | CH₂Cl₂ | 45 |

This table is generated based on data for the reaction of N,N-dimethylaniline, a structurally similar compound, to illustrate the principles of the reaction.

Base Catalysis in Acylation, Alkylation, and Condensation Reactions

This compound, as a tertiary amine, can function as a base catalyst in various organic reactions, including acylations, alkylations, and condensations. Its role is primarily to act as an acid scavenger or to facilitate the formation of nucleophilic species.

Acylation Reactions: In acylation reactions, particularly those involving acyl chlorides or anhydrides, an acid byproduct (typically hydrogen chloride, HCl) is generated. Tertiary amines like this compound are commonly employed as a base to neutralize this acid. wikipedia.org The reaction between the amine and HCl forms an ammonium (B1175870) salt, effectively removing the acid from the reaction mixture. wikipedia.org This prevents the protonation of the primary nucleophile (e.g., an alcohol or another amine) and drives the equilibrium of the reaction towards the formation of the acylated product. The lone pair of electrons on the nitrogen atom of the tertiary amine is available to accept a proton, but the steric hindrance from the methyl groups on the nitrogen and the toluene (B28343) ring prevents it from competing as a nucleophile.

Alkylation Reactions: In alkylation reactions, tertiary amines can serve as a base to promote the reaction, often by facilitating dehydrohalogenation. While less common than their role in acylation, they can be used to abstract a proton, creating a more potent nucleophile or promoting an elimination-addition sequence. The effectiveness of this compound in these roles depends on the specific substrate and reaction conditions. In general, for N-alkylation of amines, stronger bases or transition metal catalysts are often employed to achieve high efficiency. nih.gov

Condensation Reactions: In condensation reactions, such as the Knoevenagel or Claisen-Schmidt condensations, a basic catalyst is required to deprotonate a carbon acid (a compound with an acidic C-H bond), generating a carbanion or enolate. This nucleophilic intermediate then attacks an electrophilic carbonyl group. A tertiary amine like this compound can function as the base in this initial proton abstraction step. By generating the nucleophile, the amine initiates the condensation cascade, leading to the formation of a new carbon-carbon bond. The catalytic cycle is completed when the intermediate product is protonated, regenerating the amine catalyst.

Table 2: General Role of a Tertiary Amine Base in the Acylation of an Alcohol

| Reactant 1 | Reactant 2 | Tertiary Amine Base | Product | Byproduct (Neutralized) |

| Alcohol (R-OH) | Acyl Chloride (R'-COCl) | This compound | Ester (R'-COOR) | N,N-Dimethyl-m-toluidinium chloride |

| Amine (R-NH₂) | Acyl Chloride (R'-COCl) | This compound | Amide (R'-CONHR) | N,N-Dimethyl-m-toluidinium chloride |

Spectroscopic and Advanced Analytical Characterization

Spectrometric Techniques for Compound and Metabolite Identification

Spectrometric methods are fundamental in identifying N,N-Dimethyl-m-toluidine and its derivatives by measuring the mass-to-charge ratio of ions and analyzing the interaction of electromagnetic radiation with the molecule's nuclei.

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound and for identifying its metabolites. When coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it allows for the analysis of complex mixtures.

In GC-MS analysis, this compound is separated from other components before being ionized, typically by electron impact (EI). The resulting mass spectrum shows a characteristic fragmentation pattern that serves as a molecular fingerprint. The mass spectrum of this compound is characterized by a prominent molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 135, corresponding to its molecular weight. The base peak, which is the most intense signal in the spectrum, appears at m/z 134, resulting from the loss of a single hydrogen atom. Other significant fragments are observed at m/z 120, 119, 118, and 91. massbank.eu This fragmentation pattern is crucial for its unambiguous identification in various matrices.

Liquid chromatography-mass spectrometry (LC/MS) is particularly useful for the analysis of metabolites, which are often more polar than the parent compound. While direct studies on this compound metabolites are not extensively detailed, research on the related compound N,N-Dimethyl-p-toluidine demonstrates the utility of both LC/MS and GC/MS in identifying metabolites such as N-methyl-p-toluidine and the N-oxide derivative.

| m/z | Relative Intensity (%) | Proposed Fragment |

|---|---|---|

| 135 | 83.9 | [C₉H₁₃N]⁺ (Molecular Ion) |

| 134 | 100.0 | [C₉H₁₂N]⁺ (Base Peak, [M-H]⁺) |

| 119 | 9.0 | [C₈H₉N]⁺ |

| 118 | 9.0 | [C₈H₈N]⁺ |

| 91 | 15.3 | [C₇H₇]⁺ (Tropylium ion) |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural confirmation of this compound. It provides detailed information about the carbon-hydrogen framework and the chemical environment of the nitrogen atom.

¹H NMR: The proton NMR spectrum provides information on the number, connectivity, and chemical environment of hydrogen atoms. For this compound, the spectrum typically shows a singlet for the six protons of the two N-methyl groups, another singlet for the three protons of the aryl-methyl group, and a series of multiplets for the four protons on the aromatic ring.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum of this compound shows distinct signals for the N-methyl carbons, the aryl-methyl carbon, and the six aromatic carbons, with their chemical shifts providing insight into the electronic environment of each carbon atom.

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, provides direct information about the nitrogen atom's chemical environment. This can be particularly useful for studying interactions involving the lone pair of electrons on the nitrogen. nih.govnih.gov

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.22 - 6.77 | m | Aromatic CH (1H) |

| ¹H | 6.70 - 6.43 | m | Aromatic CH (3H) |

| ¹H | 2.93 | s | N(CH₃)₂ (6H) |

| ¹H | 2.32 | s | Ar-CH₃ (3H) |

| ¹³C | 150.66 | Aromatic C-N | |

| ¹³C | 138.71 | Aromatic C-CH₃ | |

| ¹³C | 128.91 | Aromatic CH | |

| ¹³C | 117.72 | Aromatic CH | |

| ¹³C | 113.52 | Aromatic CH | |

| ¹³C | 109.97 | Aromatic CH | |

| ¹³C | 40.73 | N(CH₃)₂ | |

| ¹³C | 21.87 | Ar-CH₃ |

Vibrational Spectroscopy for Structural Elucidation (e.g., FTIR, ATR-IR, Raman)

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing its vibrational modes.

FTIR Spectroscopy: The FTIR spectrum of this compound displays characteristic absorption bands corresponding to specific molecular vibrations. Key absorptions include C-H stretching vibrations from the aromatic ring and the methyl groups, C=C stretching from the aromatic ring, and C-N stretching from the dimethylamino group. Attenuated Total Reflectance (ATR) is a common sampling technique for acquiring IR spectra of liquid samples like this compound. nih.gov

Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FTIR. Aromatic ring vibrations are often strong in Raman spectra. The analysis of both FTIR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule. For instance, studies on the related p-toluidine (B81030) molecule show characteristic N-H stretching, aromatic C-H stretching, and various ring deformation modes, which serve as a reference for interpreting the spectrum of this compound. ijseas.com

Spectrophotometric Analysis of Reaction Intermediates and Products

UV-Visible (UV-Vis) spectrophotometry is a valuable technique for quantitative analysis and for monitoring chemical reactions involving chromophoric species. Aromatic amines like this compound possess a benzene (B151609) ring, which acts as a chromophore, absorbing light in the UV region.

Studies on the closely related N,N-dimethylaniline show distinct absorption bands in the UV spectrum. hw.ac.uk The position and intensity of these absorption maxima can be sensitive to the solvent and the presence of substituents on the aromatic ring. This property allows UV-Vis spectrophotometry to be used for monitoring reactions such as oxidations or substitutions, where the electronic structure of the aromatic system changes, leading to a corresponding shift in the absorption spectrum. researchgate.net For example, the formation of colored products in oxidative coupling reactions can be followed by monitoring the appearance of new absorption bands in the visible region of the spectrum. researchgate.net

Chromatographic Methods for Separation and Purification (e.g., HPLC, SPE)

Chromatographic techniques are essential for the separation, purification, and quantification of this compound from reaction mixtures or biological samples.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating isomers and related compounds. The separation of toluidine isomers, including the meta- form, can be achieved using mixed-mode reversed-phase/cation-exchange columns. mdpi.com The retention time is controlled by adjusting the mobile phase composition, typically a mixture of acetonitrile (B52724) and an aqueous buffer, as well as the buffer's concentration and pH. mdpi.com UV detectors are commonly used for the quantification of toluidine isomers, with detection wavelengths typically set around 210 nm or 250 nm. researchgate.net

Solid-Phase Extraction (SPE): SPE is a sample preparation technique used to isolate and concentrate analytes from a complex matrix before chromatographic analysis. For instance, in the analysis of metabolites of the related N,N-Dimethyl-p-toluidine, SPE has been successfully employed to purify the metabolites from urine samples prior to HPLC analysis.

Deep-UV Laser Ionization Mass Spectroscopy for Dehydrogenation Product Analysis

Deep-UV Laser Ionization Mass Spectroscopy (DUV-LIMS) is an advanced analytical technique that provides soft ionization, resulting in mass spectra with minimal fragmentation. This is particularly advantageous for studying small organic molecules and their reaction products.

Research utilizing a customized deep-ultraviolet laser has demonstrated the ability to identify remarkable dehydrogenation products of the related compound N,N-Dimethyl-p-toluidine. The DUV-LIMS technique produces fragmentation-free mass spectra, allowing for the clear observation of the molecular ion and its dehydrogenated counterpart. First-principles calculations have revealed that dehydrogenation most readily occurs at the N-connected methyl group. The DUV laser not only provides clean mass spectra but can also induce the formation of interesting quantum tunneling tautomers, which can facilitate subsequent dehydrogenation. This technique holds significant promise for analyzing similar dehydrogenation products that may arise from this compound.

Environmental Chemical Transformations and Fate Mechanisms

Aquatic and Soil Environmental Behavior

In terrestrial and aquatic environments, the fate of N,N-Dimethyl-m-toluidine is controlled by a combination of physical transport processes and biological degradation.

Volatilization is a key process influencing the distribution of this compound between water or moist soil and the atmosphere. For the related compound N,N-Dimethyl-p-toluidine, the Henry's Law constant is estimated to be 7.0 x 10⁻⁵ atm-cu m/mole, which indicates that it is expected to volatilize from water surfaces nih.gov. Based on this constant, the estimated volatilization half-life from a model river is 1 day, and from a model lake, it is 10 days nih.gov. This suggests that this compound may also exhibit a tendency to move from aquatic systems and moist soils into the atmosphere, where it would then be subject to atmospheric degradation pathways nih.govcertifico.com. The compound is not expected to volatilize from dry soil surfaces nih.gov.

The mobility of this compound in soil and its presence in aquatic systems are heavily influenced by its adsorption to soil particles and sediments. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter for this process. The estimated Koc for the isomer N,N-Dimethyl-p-toluidine is 260, which suggests it is expected to have moderate mobility in soil nih.gov.

The binding of toluidine-related compounds in soils can involve both reversible equilibrium with inorganic and organic components and nucleophilic addition to the phenolic parts of humus researchgate.net. The pKa of N,N-Dimethyl-p-toluidine is 5.63, indicating that the compound will exist partially in its cationic (protonated) form in the environment nih.gov. Cations generally adsorb more strongly than their neutral counterparts to soils that contain organic carbon and clay nih.gov. This suggests that the mobility of this compound could be limited in certain soil types, particularly those rich in organic matter or clay minerals usgs.govnm.gov.

Interactive Data Table: Environmental Fate Parameters (Estimates based on N,N-Dimethyl-p-toluidine)

| Parameter | Value | Implication | Source |

| Henry's Law Constant | 7.0 x 10⁻⁵ atm-m³/mol | Expected to volatilize from water/moist soil | nih.gov |

| Volatilization Half-Life (River) | 1 day | Important fate process in moving water | nih.gov |

| Volatilization Half-Life (Lake) | 10 days | Important fate process in still water | nih.gov |

| Estimated Koc | 260 | Moderate mobility in soil | nih.gov |

| pKa | 5.63 | Exists partially as a cation, enhancing adsorption | nih.gov |

Emerging Research Avenues and Future Directions

Development of Novel Catalytic Systems Utilizing N,N-Dimethyl-m-toluidine

The role of tertiary amines as catalysts and accelerators is well-documented, particularly in polymerization and curing processes. Future research is trending towards the design of more sophisticated and efficient catalytic systems where this compound can act as a key ligand or activator.

Detailed research findings indicate a promising future for this compound in catalysis. While its isomers, N,N-Dimethyl-p-toluidine and N,N-Dimethyl-o-toluidine, are known to act as catalysts for polyesters, acrylates, and epoxy resins, the unique steric and electronic profile of the meta-isomer suggests it could offer different reactivity and selectivity. fishersci.comatamanchemicals.comactylis.com Research into novel metal-based catalytic systems, such as those using palladium (Pd) nanoclusters, presents an opportunity to explore the use of this compound as a directing group or ligand. mdpi.com The development of catalysts for specific organic transformations, like N-methylation reactions, is an active area of investigation where this compound could find utility. researchgate.net Future work will likely involve synthesizing and characterizing organometallic complexes of this compound and evaluating their catalytic activity in reactions such as cross-coupling, hydrogenation, and C-H activation. The synergistic effects between the amine and various transition metals could lead to catalysts with enhanced performance. researchgate.net

Table 1: Potential Catalytic Applications for this compound

| Catalytic System | Potential Reaction Application | Rationale for this compound |

|---|---|---|

| Transition Metal Complexes (e.g., Pd, Ru, Cu) | Cross-Coupling Reactions (e.g., Suzuki, Heck) | Can act as a ligand, influencing catalyst stability and selectivity. |

| Organocatalysis | Acylation, Silylation Reactions | Functions as a nucleophilic catalyst. |

| In-situ Generated Nanoclusters | Aromatic Azo Compound Synthesis | Can serve as a stabilizing or directing agent during nanoparticle formation. mdpi.com |

Exploration of New Polymerization Applications and Mechanisms

The utility of N,N-Dimethyl-p-toluidine as an accelerator for the polymerization of monomers like ethyl methacrylate (B99206) is well-established, particularly in dental cements and adhesives. fishersci.comatamanchemicals.com This sets a precedent for investigating this compound in similar roles, with a focus on how the different isomer structure affects polymerization kinetics and polymer properties.

Emerging research aims to move beyond its role as a simple accelerator. There is growing interest in developing novel polymers where amine functionalities are integral to the polymer backbone, such as in polydianiline (PDANI). mdpi.com Future studies could explore the synthesis of polymers derived from this compound, potentially leading to materials with unique conductive, thermal, or optical properties. The investigation into its role in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, could reveal new mechanisms for creating well-defined polymer architectures. The influence of this compound on chain growth, termination, and cross-linking in various monomer systems remains a fertile area for mechanistic studies. mdpi.com

Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry are increasingly influencing the design of chemical processes to minimize environmental impact. rasayanjournal.co.in This includes developing more sustainable synthetic routes to this compound and utilizing it in environmentally benign applications.

Future research will focus on replacing traditional synthetic methods with greener alternatives. This could involve the use of catalytic hydrogenation, solvent-free reaction conditions, or microwave-assisted synthesis, which can lead to higher yields, shorter reaction times, and reduced waste. rasayanjournal.co.inunibo.itmdpi.com In its application, this compound could be employed in aqueous media or ionic liquids to reduce reliance on volatile organic compounds (VOCs). nih.gov The concept of atom economy, which measures the efficiency of a chemical transformation, will be a key metric in developing new synthetic protocols. sphinxsai.com For instance, developing catalytic cycles where this compound is used in small, recoverable quantities would represent a significant advancement in sustainability. mdpi.com

Table 2: Green Chemistry Principles Applied to this compound

| Green Chemistry Principle | Application to this compound | Potential Benefit |

|---|---|---|

| Waste Prevention | One-pot synthesis protocols; high-yield reactions. | Reduced by-product formation and purification steps. researchgate.net |

| Atom Economy | Designing syntheses that maximize the incorporation of all materials. | More efficient use of resources. sphinxsai.com |

| Safer Solvents & Auxiliaries | Use of water, supercritical fluids, or ionic liquids as reaction media. nih.gov | Reduced environmental and health impacts from volatile organic compounds. |

| Catalysis | Utilizing catalytic amounts rather than stoichiometric reagents. | Increased efficiency, reduced waste, and potential for catalyst recycling. mdpi.com |

| Energy Efficiency | Employing microwave or ultrasonic synthesis methods. | Drastically reduced reaction times and energy consumption. rasayanjournal.co.in |

Advanced Analytical Techniques for Trace Analysis and Mechanistic Insights

Understanding the behavior of this compound in complex matrices and reaction environments requires sophisticated analytical methods. Research is focused on developing highly sensitive and selective techniques for its detection and quantification, as well as for elucidating reaction mechanisms.

Advanced chromatographic techniques are at the forefront of this research. While methods like gas chromatography-mass spectrometry (GC-MS) and ion chromatography with UV detection have been used for related isomers, there is a push towards using high-resolution mass spectrometry (HRMS) for unambiguous identification and quantification at trace levels. cromlab-instruments.esanalytice.commdpi.com These powerful techniques can be applied to environmental monitoring, process control, and mechanistic studies. For instance, coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) can allow for the tracking of reactants, intermediates, and products in real-time, providing deep insights into reaction kinetics and pathways. Spectroscopic methods, such as in-situ FT-IR and Raman spectroscopy, can also be employed to monitor reactions as they occur.

Table 3: Advanced Analytical Methodologies for this compound Analysis

| Analytical Technique | Application Area | Information Gained |

|---|---|---|

| GC-MS | Trace analysis in environmental or industrial samples. | Quantification and structural confirmation of volatile compounds. analytice.com |

| LC-HRMS | Metabolomics, degradation product analysis, non-target screening. | Accurate mass measurement for confident identification of known and unknown compounds. mdpi.com |

| Ion Chromatography | Analysis in aqueous samples. | Separation and quantification of ionic species. cromlab-instruments.es |

| In-situ Spectroscopy (FT-IR, Raman) | Real-time reaction monitoring. | Mechanistic insights, identification of transient intermediates. |

| Cyclic Voltammetry | Electrochemical studies. | Understanding redox behavior and reaction mechanisms. nih.gov |

Further Computational Modeling of Complex Reaction Environments

Computational chemistry offers a powerful lens through which to understand and predict the behavior of molecules like this compound. As computational power increases, so does the ability to model complex systems with high accuracy, guiding experimental work and accelerating discovery.

Future research will heavily leverage quantum chemical methods, such as Density Functional Theory (DFT), to investigate the electronic structure and reactivity of this compound. globethesis.com These models can be used to predict reaction pathways, calculate activation energies for catalytic cycles, and understand the non-covalent interactions that govern its behavior in solution or on a catalyst surface. Digital simulation tools can be employed to model electrochemical data, as has been done for its para-isomer, to elucidate complex reaction mechanisms involving electron transfer and subsequent chemical steps. nih.gov Molecular dynamics simulations can provide insights into its role in polymerization, modeling chain dynamics and the influence of the amine on the final polymer structure. This predictive power allows researchers to screen potential catalysts and reaction conditions in silico, saving significant time and resources in the laboratory. globethesis.com

Q & A

Q. How can I verify the identity and purity of N,N-Dimethyl-m-toluidine in a laboratory setting?

To confirm identity, use spectroscopic methods (e.g., NMR, IR) and cross-reference with the CAS number 121-72-2 and molecular formula C₉H₁₃N. For purity assessment, gas chromatography (GC) is recommended, as commercial samples often report ≥97.0% purity (GC) . Ensure calibration with certified reference standards and validate against retention times and peak integration.

Q. What are the primary safety considerations when handling this compound?

Use personal protective equipment (PPE), including nitrile gloves and safety goggles, due to its potential as a skin sensitizer and irritant . Work in a fume hood to avoid inhalation. Store in a dry, dark, and ventilated area, and avoid contact with strong oxidizers or acids to prevent hazardous reactions .

Q. What is the role of this compound in polymerization reactions?

It acts as a co-initiator in redox systems for free-radical polymerization, particularly in dental resins and adhesives. For example, it accelerates the decomposition of peroxides (e.g., benzoyl peroxide) to generate radicals at ambient temperatures. Optimize concentrations (typically 0.1–2 wt%) to balance reaction rate and material properties .

Advanced Research Questions

Q. How can I resolve discrepancies in reported purity levels of this compound across suppliers?

Purity variations (e.g., 97% vs. 98%) may arise from differences in analytical methods or residual solvents. Conduct independent analysis using GC with a flame ionization detector (FID) and compare against in-house standards. For trace impurities, employ mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) .

Q. What mechanistic role does this compound play in photocatalytic C–H functionalization reactions?

In visible-light-driven reactions (e.g., ethoxycarbonylmethylation of imidazoheterocycles), it acts as an electron donor, facilitating the reduction of photoexcited catalysts like Ru(bpy)₃Cl₂. At 10 mol% additive loading, it enhances charge separation efficiency, reducing recombination losses. Monitor reaction kinetics under inert atmospheres to suppress side reactions .

Q. What strategies can optimize the synthesis of this compound derivatives for industrial-scale applications?

Explore regioselective alkylation of m-toluidine using dimethyl sulfate or methyl halides under basic conditions. For higher yields, employ phase-transfer catalysis (e.g., tetrabutylammonium bromide) and control reaction temperature (40–60°C) to minimize byproducts like N-oxide formation . Post-synthesis, purify via fractional distillation under reduced pressure (e.g., 11 mmHg at 107°C) .

Q. How does this compound compare to its ortho and para isomers in catalytic performance?

The meta isomer exhibits superior steric and electronic properties in initiating polymerizations due to reduced steric hindrance and enhanced electron-donating capacity. Compare reaction rates and polymer molecular weights using differential scanning calorimetry (DSC) and gel permeation chromatography (GPC). Note that the ortho isomer (CAS 609-72-3) may show lower activity due to steric constraints .

Methodological Notes

- Analytical Rigor : Cross-validate purity and structural data using orthogonal techniques (e.g., GC for purity, NMR for functional groups).

- Replication : Document batch-specific variations (e.g., supplier, storage conditions) to ensure reproducibility in kinetic studies.

- Safety Protocols : Regularly review safety data sheets (SDS) and update risk assessments, particularly for allergy-prone researchers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.